(2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol
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Overview
Description
(2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol is a complex organic compound belonging to the class of isoquinolines This compound is characterized by its unique structure, which includes multiple methoxy groups and a hexahydrobenzo[a]quinolizin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide and a base.
Addition of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions.
Final Cyclization and Reduction: The final steps involve cyclization and reduction to achieve the desired hexahydrobenzo[a]quinolizin structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated isoquinoline derivatives.
Scientific Research Applications
(2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
- (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Uniqueness
The uniqueness of (2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol lies in its specific structural features, such as the presence of multiple methoxy groups and the hexahydrobenzo[a]quinolizin core. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H31NO3 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C20H31NO3/c1-13(2)8-15-12-21-7-6-14-9-18(23-4)19(24-5)10-16(14)20(21,3)11-17(15)22/h9-10,13,15,17,22H,6-8,11-12H2,1-5H3/t15-,17-,20-/m0/s1 |
InChI Key |
QJPLBORGTBURBF-KNBMTAEXSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@]2(C[C@@H]1O)C)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2(CC1O)C)OC)OC |
Origin of Product |
United States |
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